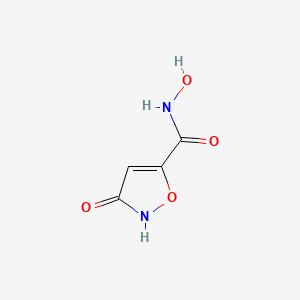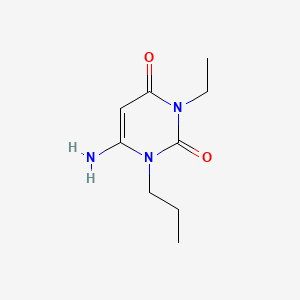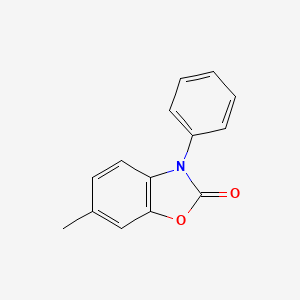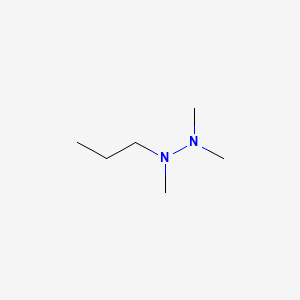![molecular formula C6H6N2O B13952888 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one CAS No. 51970-86-6](/img/structure/B13952888.png)
1H-Pyrrolo[1,2-A]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[1,2-A]imidazol-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system combining a pyrrole and an imidazole ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one can be synthesized through various methods. One common approach involves the cyclization of alpha-ketoamides with proline under decarboxylative conditions . This method typically yields the compound with high diastereoselectivity, favoring the trans-isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as multicomponent reactions and intramolecular cyclizations, are likely employed .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Applications De Recherche Scientifique
1H-Pyrrolo[1,2-A]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
Imidazo[1,2-a]pyrazine: Versatile scaffold in drug development with multifarious biological activities.
Substituted Imidazoles: Key components in various applications due to their functional group compatibility.
Uniqueness: 1H-Pyrrolo[1,2-A]imidazol-2(3H)-one stands out due to its unique fused ring system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
51970-86-6 |
|---|---|
Formule moléculaire |
C6H6N2O |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
1,3-dihydropyrrolo[1,2-a]imidazol-2-one |
InChI |
InChI=1S/C6H6N2O/c9-6-4-8-3-1-2-5(8)7-6/h1-3H,4H2,(H,7,9) |
Clé InChI |
XGQSFBWDCHPCOD-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=CC=CN21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
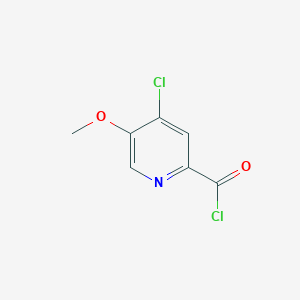
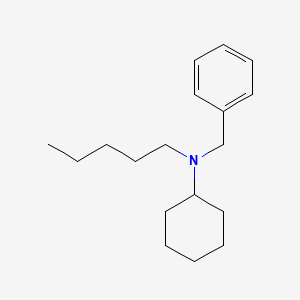

![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)

